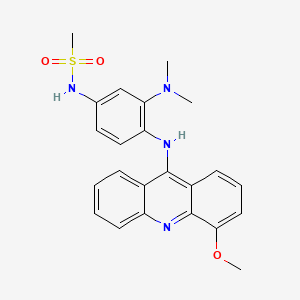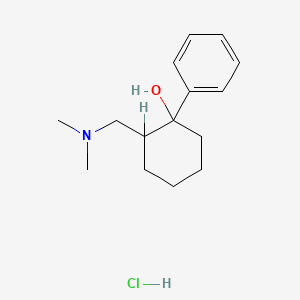
2-Hydroxy-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-4-oxobutanoic acid can be synthesized through various methods. One such method involves the microwave-assisted aldol-condensation between methyl ketone derivatives and glyoxylic acid. This method provides the desired products in moderate to excellent yields for a wide range of substrates.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming dihydroxybutanoic acids.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of oxo acids.
Reduction: Formation of dihydroxybutanoic acids.
Substitution: Formation of substituted butanoic acids.
Scientific Research Applications
2-Hydroxy-4-oxobutanoic acid has several scientific research applications, including:
Cell Apoptosis and Cancer Research: Methional, derived from 4-methylthio-2-oxobutanoate (a related compound), is a potent inducer of apoptosis in BAF3 murine lymphoid cells.
Diabetes Treatment: A derivative, 4-((benzyloxy)amino)-2-hydroxy-4-oxobutanoic acid, is proposed as an insulinotropic agent for treating non-insulin dependent diabetes mellitus.
Antioxidant Properties: Various derivatives have been studied for their antioxidant activity, which has potential in treating diseases related to oxidative stress.
Semiorganic Nonlinear Optical Application: The compound has been studied for its potential in semiorganic nonlinear optical applications, indicating its relevance in materials science and optoelectronics.
Growth-Regulating Activity on Plants: Derivatives have been tested for their growth-regulating activity on soybean plants, contributing to agricultural science.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-oxobutanoic acid involves its ability to donate a hydron to an acceptor, acting as a Bronsted acid . This property allows it to participate in various biochemical pathways and reactions . The molecular targets and pathways involved depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
2-Hydroxy-4-oxobutanoic acid can be compared with other similar compounds, such as:
- 4-Hydroxy-2-oxobutanoic acid
- 2-Hydroxy-4-methoxy-4-oxobutanoic acid
- 4-Hydroxy-4-methyl-2-oxoglutaric acid
These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific combination of hydroxyl and keto groups on a butanoic acid backbone, which imparts distinct chemical properties and reactivity .
Properties
CAS No. |
135089-53-1 |
|---|---|
Molecular Formula |
C4H6O4 |
Molecular Weight |
118.09 g/mol |
IUPAC Name |
2-hydroxy-4-oxobutanoic acid |
InChI |
InChI=1S/C4H6O4/c5-2-1-3(6)4(7)8/h2-3,6H,1H2,(H,7,8) |
InChI Key |
XJFSDAQUZXSRMY-UHFFFAOYSA-N |
Canonical SMILES |
C(C=O)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(1Z)-1-(3-nitrophenyl)ethylidene]propanehydrazide](/img/structure/B14153449.png)

![4,4'-[(2-ethoxynaphthalen-1-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B14153461.png)
![2-{3,5-Bis[(ethylimino)(hydroxy)methyl]-2,4,6-triiodophenoxy}pentanoic acid--1-deoxy-1-(methylamino)hexitol (1/1)](/img/structure/B14153462.png)







![6-methyl-2,4-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14153522.png)


